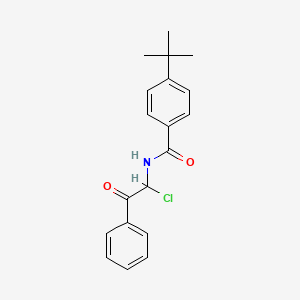
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a phenyl group, and a chloro-oxoethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide typically involves the condensation of 4-tert-butylbenzoic acid with 1-chloro-2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-N-(2-oxo-2-phenylethyl)benzamide: Lacks the chloro group, leading to different reactivity and biological activity.
N-(1-chloro-2-oxo-2-phenylethyl)benzamide: Lacks the tert-butyl group, affecting its solubility and stability.
4-tert-Butyl-N-(1-chloro-2-oxoethyl)benzamide: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is unique due to the presence of both the tert-butyl and chloro-oxoethyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
865284-60-2 |
|---|---|
Molecular Formula |
C19H20ClNO2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-tert-butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)15-11-9-14(10-12-15)18(23)21-17(20)16(22)13-7-5-4-6-8-13/h4-12,17H,1-3H3,(H,21,23) |
InChI Key |
QKZOSRQBESIKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
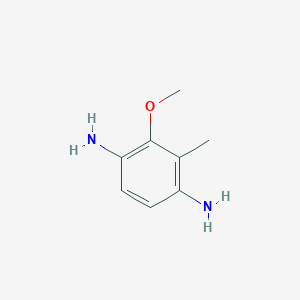
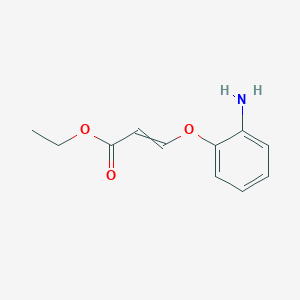
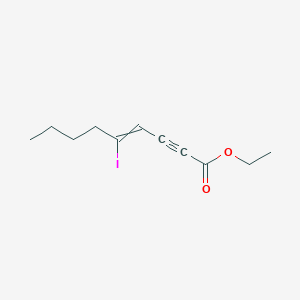
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
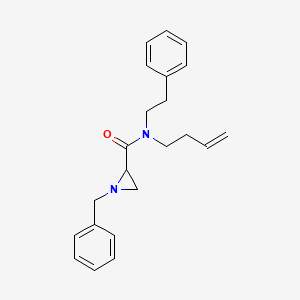

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)



